molecular formula C7H11NO2 B8780634 3-(2-Oxopyrrolidin-1-yl)propanal CAS No. 125008-80-2

3-(2-Oxopyrrolidin-1-yl)propanal

Cat. No.: B8780634
CAS No.: 125008-80-2
M. Wt: 141.17 g/mol
InChI Key: GODMAJBOTXASKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxopyrrolidin-1-yl)propanal (CAS 125008-80-2) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. Its molecular formula is C7H11NO2, and it has a molecular weight of 141.17 g/mol . The compound features a pyrrolidone ring linked to an aldehyde functional group, making it a versatile building block for the synthesis of more complex molecules. A prominent research application of this compound is its use as a key precursor in the development of potent protease inhibitors. Specifically, it serves as a critical component in the structure of aldehyde-based inhibitors that target the SARS-CoV-2 3CL protease (Mpro), an essential enzyme for viral replication . In this context, the aldehyde warhead of the molecule is crucial for its mechanism of action, as it forms a covalent, reversible bond with the catalytic cysteine residue (Cys145) in the protease's active site, thereby inhibiting enzyme activity . Biochemical assays have demonstrated that inhibitors derived from this structural motif can achieve sub-micromolar IC50 values, highlighting their potency and potential for therapeutic development . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

125008-80-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(2-oxopyrrolidin-1-yl)propanal

InChI

InChI=1S/C7H11NO2/c9-6-2-5-8-4-1-3-7(8)10/h6H,1-5H2

InChI Key

GODMAJBOTXASKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The table below highlights structural and functional differences between 3-(2-Oxopyrrolidin-1-yl)propanal and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₇H₁₁NO₂ Aldehyde, Pyrrolidone 141.168 Pharmaceutical intermediates
3-(Methylthio)-propanal C₄H₈OS Aldehyde, Methylthio 104.17 Flavor compounds (food industry)
3-(1,3-Dioxoisoindol-2-yl)propanal C₁₁H₉NO₃ Aldehyde, Isoindole dione 217.20 Atorvastatin synthesis
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate C₈H₁₃NO₃ Ester, Pyrrolidone 171.19 Chemical synthesis intermediates
N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide C₁₄H₁₄FN₃O₂ Amide, Pyridone, Fluorophenyl 275.28 Drug development (unpublished)
Key Observations:
  • Aldehyde Reactivity: The aldehyde group in this compound and 3-(1,3-Dioxoisoindol-2-yl)propanal enables nucleophilic additions, making them valuable in drug synthesis. In contrast, the ester group in Methyl 3-(2-oxopyrrolidin-1-yl)propanoate offers hydrolytic stability .
  • Substituent Effects : The pyrrolidone ring in this compound contrasts with the isoindole dione in 3-(1,3-Dioxoisoindol-2-yl)propanal. The latter’s aromaticity may enhance binding affinity in drug targets .
  • Biological Activity : The methylthio group in 3-(Methylthio)-propanal contributes to its role as a flavor compound with high odor activity in foods like roasted peanuts .
Lipophilicity and Solubility
  • This compound : Low LogP (0.1357) suggests moderate water solubility, advantageous for drug formulation .
  • 3-(Methylthio)-propanal : Higher LogP (estimated ~1.5) due to the hydrophobic methylthio group, favoring lipid-rich environments like food matrices .
  • Methyl 3-(2-oxopyrrolidin-1-yl)propanoate: The ester group increases lipophilicity (LogP ~0.5–1.0), enhancing membrane permeability .

Research Findings and Trends

  • Stability Studies : Aldehyde-containing compounds like this compound require stabilization (e.g., refrigeration or inert atmospheres) due to oxidation susceptibility, unlike ester or amide derivatives .
  • Environmental Impact : Propanal derivatives exhibit varying atmospheric behaviors; for example, propanal shows slower degradation than acetone, influencing industrial handling protocols .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the pyrrolidone ring (δ 2.0–2.5 ppm for CH₂ groups) and aldehyde proton (δ 9.5–10.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propyl chain .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrrolidone; aldehyde C=O at ~1720 cm⁻¹) .

How should researchers resolve discrepancies between computational predictions and experimental data regarding the compound's conformation?

Advanced Research Question

  • X-ray Crystallography : Determine the solid-state conformation using SHELX-based refinement .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the pyrrolidone ring .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to refine force fields .

What strategies mitigate side reactions during the functionalization of the aldehyde group in this compound?

Advanced Research Question

  • Protecting Groups : Use acetals or hydrazones to shield the aldehyde during subsequent reactions .
  • Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard) at –20°C to reduce aldol condensation .
  • Stepwise Reagent Addition : Add electrophiles slowly to minimize overreaction .

What are the typical purification methods for this compound?

Basic Research Question

  • Flash Chromatography : Separate impurities using ethyl acetate/hexane gradients .
  • Recrystallization : Use 2-propanol or methanol for high-purity crystals .
  • Distillation : For thermally stable batches, employ short-path distillation under reduced pressure .

How to analyze the puckering dynamics of the pyrrolidone ring in different solvent environments?

Advanced Research Question

  • Dynamic NMR : Monitor ring inversion barriers by variable-temperature ¹H NMR .
  • Molecular Dynamics (MD) Simulations : Solvate the compound in explicit solvent models (e.g., water, DMSO) to study conformational flexibility .
  • Solvent Polarity Studies : Compare puckering amplitudes in polar vs. nonpolar solvents using Cremer-Pople coordinates .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Moisture Sensitivity : Scale-up requires large-scale inert reactors and strict humidity control .
  • Purification Efficiency : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput .
  • Reproducibility : Validate critical steps (e.g., cyanide substitution) using process analytical technology (PAT) .

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